molecular formula C23H16N2O2 B2691596 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 127841-56-9

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2691596
CAS No.: 127841-56-9
M. Wt: 352.393
InChI Key: ZHVVGBUHYNRAFJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indeno-pyrazole core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with indanone under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Dimethylaminophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Chlorophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Nitrophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Uniqueness

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-27-17-13-11-15(12-14-17)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVVGBUHYNRAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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